Benzyl 5-Bromoamyl Ether
Overview
Description
Benzyl 5-Bromoamyl Ether is a compound that falls within the category of benzylic ethers, which are commonly found as subunits in bioactive molecules and serve as useful intermediates in organic chemistry . These compounds are characterized by their benzylic alcohol or ether functionalities and can be synthesized through various chemical reactions.
Synthesis Analysis
The synthesis of benzylic ethers, such as Benzyl 5-Bromoamyl Ether, can be achieved through catalytic enantioselective methods. One approach involves the chiral phosphine-catalyzed coupling of γ-aryl-substituted alkynoates and alcohols under mild conditions, leading to the oxidation of the benzylic position with good enantioselectivity . Additionally, the synthesis can involve electrophilic bromination, which is useful for site-specific bromination of phenyl ethers . Sequential and one-pot reactions with bromoalkynes can also be employed to generate bromovinyl phenyl ethers, which can be further transformed into other compounds .
Molecular Structure Analysis
The molecular structure of related benzylic ethers has been studied using techniques such as the heavy atom method, which allows for the determination of the structure without chemical assumptions . The refinement of atomic parameters can be achieved through least-squares methods to improve the accuracy of the molecular structure determination.
Chemical Reactions Analysis
Benzylic ethers can undergo various chemical reactions. For instance, visible-light-promoted conversion of alkyl benzyl ethers to alkyl esters or alcohols has been developed, which involves a radical chain reaction and the homolytic cleavage of O-α-sp(3) C-H bonds . Oxidative debenzylation of O-benzyl ethers can be promoted by a bromo radical formed through the oxidation of bromide from alkali metal bromide under mild conditions . Furthermore, [3,3]-sigmatropic rearrangement/5-exo-dig cyclization reactions of benzyl alkynyl ethers can lead to the synthesis of substituted 2-indanones and indenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl ethers, which are closely related to Benzyl 5-Bromoamyl Ether, have been analyzed in the context of their use as stationary phases in gas chromatography. Bromination of these compounds generally increases the operating temperature range and can slightly alter the selectivity and polarity of the phases . The molecular structure of these compounds, including bond lengths and angles, can be precisely determined through crystallographic studies, providing insight into their chemical behavior .
Scientific Research Applications
Total Synthesis of Natural Products
Benzyl 5-Bromoamyl Ether and related compounds are pivotal in the total synthesis of biologically active, naturally occurring products. For instance, a natural product with significant biological activity was synthesized starting from a bromo-substituted phenylmethanol derivative, demonstrating the utility of bromo-substituted aryl methyl ethers in complex organic syntheses (Akbaba et al., 2010).
Solid Phase Organic Reactions
The differential acetylative cleavage of phenylmethyl ether, liberating benzyl bromide, offers advantages in waste minimization and atom economy. This method's applicability to solid phase organic reactions signifies its potential in green chemistry and efficient synthesis processes (Chakraborti & Chankeshwara, 2009).
Radical Addition Reactions
The radical addition of α-halo ester to homoallylic gallium or indium species, yielding cyclopropane derivatives, is facilitated by benzyl bromoacetate. This method underscores the reagent's role in generating structurally complex molecules through radical addition-substitution sequences (Usugi et al., 2002).
Oxidative Debenzylation
The oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide demonstrates high efficiency under mild conditions. This reaction provides a straightforward path to amides and carbonyl compounds, highlighting the potential for selective deprotection strategies in synthesis (Moriyama et al., 2014).
Catalytic Enantioselective Synthesis
The phosphine-catalyzed enantioselective synthesis of benzylic ethers via the oxidation of benzylic C-H bonds presents a novel approach to creating bioactive molecules and intermediates with high enantioselectivity. This methodology leverages the utility of benzyl ethers in the asymmetric synthesis of complex organic molecules (Ziegler & Fu, 2016).
Photoredox Catalysis
The direct arylation of benzylic ethers via photoredox organocatalysis, employing a thiol catalyst and an iridium photoredox catalyst, showcases the application in direct C-H functionalization. This innovative method allows for the efficient formation of benzylic arylation products, demonstrating the potential of benzyl ethers in photoredox catalysis (Qvortrup et al., 2014).
Safety And Hazards
properties
IUPAC Name |
5-bromopentoxymethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUZJKJSYSSVLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80557562 | |
Record name | {[(5-Bromopentyl)oxy]methyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80557562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 5-Bromoamyl Ether | |
CAS RN |
1014-93-3 | |
Record name | {[(5-Bromopentyl)oxy]methyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80557562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl 5-Bromoamyl Ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.